C 87

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

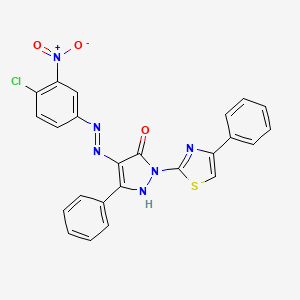

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-chloro-3-nitrophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEQQWJUYYUNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15ClN6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the mechanism of action of C 87

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "C 87" in the context of a mechanism of action relevant to researchers, scientists, or drug development professionals.

The search queries, including "this compound mechanism of action," "this compound signaling pathway," "this compound target proteins," and "this compound binding affinity," did not yield any pertinent results. The retrieved information was unrelated to a specific pharmacological agent and instead included topics such as a classification system in economics, discussions on the integrity of scientific literature, and general principles of drug action.

It is possible that "this compound" is an internal development code for a compound not yet disclosed in public literature, a component of a larger complex that is not individually cataloged, or a misidentification. Without a more specific and recognized chemical or drug name, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations of its mechanism of action.

For a detailed analysis, a more specific and accurate identifier for the compound of interest is required.

Unraveling "C 87": An Inquiry into a Potential Drug Candidate

Initial investigations into the discovery and synthesis of a compound designated "C 87" reveal a landscape of ambiguity, with the identifier appearing across various scientific contexts but not pointing to a singular, well-defined molecule of interest for drug development. This technical overview serves to collate the available information and highlight the need for a more specific chemical identifier to proceed with an in-depth analysis.

A comprehensive search of scientific literature and chemical databases for "this compound" did not yield a specific, widely recognized compound by that name within the context of drug discovery and development. The search results, however, did associate the term "this compound" with several distinct scientific areas, suggesting that the user's query may refer to an internal project code, a nascent or obscure research molecule, or a term with context-dependent meaning.

The most relevant, albeit limited, finding points to a dipeptide analog referred to as (87) in a study focused on a novel C-difunctionalization strategy for synthesizing α-amino acid derivatives. This method presents a new avenue for creating unnatural amino acids and their derivatives, which are valuable in medicinal chemistry.[1] However, the available publication provides minimal specific data on this particular dipeptide analog, precluding a detailed analysis of its synthesis, properties, and biological activity.

Other instances of "this compound" in the scientific and technical literature include:

-

UNC-87: A calponin-related protein found in the nematode Caenorhabditis elegans. This protein is involved in the regulation of actin filament dynamics and is a subject of research in cell biology and muscle function, but it is not a small molecule drug candidate.[2]

-

JEL Classification C87: In the field of economics, C87 is a classification code for "Econometric Software" under the Journal of Economic Literature (JEL) classification system.[3]

-

Contextual Mentions: The term "87" appears in various contexts, such as a concentration level (87 mg/day) of Vitamin C in a nutritional study, a melting point (87–88°C) of a chemical intermediate in an organic synthesis procedure, a statistical prediction that 87% of FDA-approved small-molecule drugs could be produced by an automated synthesizer, and a finding that 87% of seized cocaine bricks in the United States were adulterated with levamisole.[4][5][6][7] These mentions are incidental and do not refer to a specific compound named this compound.

Due to the lack of a clearly identified chemical entity for "this compound," it is not possible to provide a detailed technical guide that includes quantitative data tables, experimental protocols, and signaling pathway diagrams as requested. To facilitate a comprehensive report, a more specific chemical name (e.g., IUPAC name), CAS number, or a reference to a publication detailing the discovery and synthesis of the intended "this compound" is required.

Without further clarification, any attempt to generate the requested in-depth guide would be speculative and not grounded in verifiable scientific data. Researchers, scientists, and drug development professionals interested in a specific molecule should ensure the use of standardized and unambiguous identifiers when seeking detailed technical information.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.biologists.com [journals.biologists.com]

- 3. American Economic Association: JEL Codes [aeaweb.org]

- 4. Vitamin C - Health Professional Fact Sheet [ods.od.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Literature [synplechem.com]

- 7. Cocaine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Chemical Structure and Properties of C 87

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and known properties of the compound identified as C 87 in the Protein Data Bank (PDB). This compound, systematically named 2-chloro-6-(4-{[(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)carbonyl]amino}piperidin-1-yl)pyridine-4-carboxamide, is a complex heterocyclic molecule. This document summarizes its structural features, and physicochemical properties, and provides context regarding its classification. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical Structure and Identification

The compound this compound is a small molecule ligand cataloged in the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank. Its unique identifier is 087 .

The chemical structure of this compound is characterized by a central pyridine ring substituted at positions 2, 4, and 6. A key feature is the piperidinyl group at the 6-position, which is further functionalized with a substituted pyrrole carboxamide moiety.

Systematic Name: 2-chloro-6-(4-{[(3,4-dichloro-5-methyl-1H-pyrrol-2-yl)carbonyl]amino}piperidin-1-yl)pyridine-4-carboxamide[1]

Molecular Formula: C₁₇H₁₈Cl₃N₅O₂[1]

Molecular Weight: 430.71 g/mol [1]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈Cl₃N₅O₂ | [1] |

| Molecular Weight | 430.71 g/mol | [1] |

| Formal Charge | 0 | [1] |

| Atom Count | 45 | [1] |

| Bond Count | 47 | [1] |

| Aromatic Bond Count | 11 | [1] |

| Chiral Atom Count | 0 | [1] |

Table 1: Physicochemical Properties of this compound.

Structural Descriptors

Structural descriptors are valuable for in silico modeling, database searching, and virtual screening. The following table lists the SMILES (Simplified Molecular-Input Line-Entry System) strings for this compound from different chemical informatics toolkits.

| Descriptor Type | Program | Descriptor |

| Canonical SMILES | CACTVS | Cc1[nH]c(C(=O)NC2CCN(CC2)c3cc(cc(Cl)n3)C(N)=O)c(Cl)c1Cl |

| Canonical SMILES | OpenEye OEToolkits | Cc1c(c(c([nH]1)C(=O)NC2CCN(CC2)c3cc(cc(n3)Cl)C(=O)N)Cl)Cl |

| SMILES | ACDLabs | Clc1c(Cl)c(nc1C(=O)NC3CCN(c2nc(Cl)cc(C(=O)N)c2)CC3)C |

Table 2: Structural Descriptors for this compound.

Biological Context and Experimental Data

As of the last update, specific biological activity, mechanism of action, and quantitative experimental data such as IC₅₀ or binding affinity for this compound have not been found in publicly available literature. The compound is listed as a ligand in the Protein Data Bank, suggesting it was likely co-crystallized with a protein target. However, the specific PDB entry containing this ligand and the associated publication detailing its biological relevance are not readily identifiable through standard database searches.

Further research is required to elucidate the biological target of this compound and its pharmacological profile. Researchers interested in this compound are encouraged to perform targeted searches of chemical and biological databases using its structural identifiers.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound or for biological assays involving this compound are not currently available in the public domain. The synthesis of such a molecule would likely involve a multi-step process, potentially including:

-

Synthesis of the substituted pyrrole carboxylic acid.

-

Synthesis of the substituted pyridine piperidine intermediate.

-

Amide coupling of the two fragments.

A generalized workflow for a potential synthetic approach is depicted below.

Caption: Potential Synthetic Workflow for this compound.

Conclusion

This compound is a complex chlorinated heterocyclic compound with potential for biological activity, as evidenced by its inclusion in the Protein Data Bank. This guide has provided a detailed summary of its chemical structure and physicochemical properties based on available data. However, a significant knowledge gap remains regarding its biological function, mechanism of action, and synthesis. Further investigation is necessary to unlock the full potential of this molecule for researchers, scientists, and drug development professionals.

References

An In-Depth Technical Guide to the Biological Function of GDP-Mannose 4,6-Dehydratase (GMD)

A Note on Nomenclature: The designation "C87 protein" is not a standardized protein name. However, proteomic analysis of the tardigrade Milnesium tardigradum identified the protein spot "C87" as GDP-mannose dehydratase. This guide will focus on the biological function of GDP-mannose 4,6-dehydratase (GMD), the enzyme identified as "C87" in that research context.

Core Biological Function

Guanosine diphosphate (GDP)-mannose 4,6-dehydratase (GMD), with the systematic name GDP-mannose 4,6-hydro-lyase, is a key enzyme in the biosynthesis of fucosylated glycans.[1] It belongs to the family of hydro-lyases, which cleave carbon-oxygen bonds.[1] The primary function of GMD is to catalyze the conversion of GDP-D-mannose to GDP-4-dehydro-6-deoxy-D-mannose.[2][3] This reaction is the first and often rate-limiting step in the de novo pathway for the synthesis of GDP-L-fucose.[4]

L-fucose is a deoxyhexose sugar that is a crucial component of many N- and O-linked glycans, glycolipids, and oligosaccharides in a wide range of organisms, from bacteria to mammals.[1] These fucosylated glycans play vital roles in numerous biological processes, including:

-

Cell-cell recognition and signaling[1]

-

Host-microbe interactions[1]

-

Leukocyte-endothelial adhesion[1]

-

Blood transfusion reactions[1]

-

Embryonic development[1]

In humans, the dysregulation of GMD (coded by the GMDS gene) has been implicated in various diseases, including colorectal cancer and lung adenocarcinoma.[5]

Signaling and Metabolic Pathways

GMD is a central enzyme in the GDP-L-fucose biosynthesis pathway. This pathway is highly conserved across many species. The process begins with GDP-mannose and proceeds in two enzymatic steps to produce GDP-fucose. GMD catalyzes the first step, which involves the oxidation at C-4 and reduction at C-6 of the mannose moiety, using NADP+ as a tightly bound cofactor.[4][6] The resulting intermediate, GDP-4-keto-6-deoxymannose, is then converted to GDP-L-fucose by the enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX protein in humans).[5][6]

The pathway is subject to feedback inhibition, where the end-product, GDP-L-fucose, can allosterically inhibit GMD activity, thus regulating the intracellular pool of this critical sugar nucleotide.[1][4]

Caption: The de novo GDP-L-fucose biosynthesis pathway.

Quantitative Data

The following table summarizes key quantitative parameters for GDP-mannose 4,6-dehydratase from Escherichia coli.

| Parameter | Value | Organism/Conditions | Reference |

| Km for GDP-Mannose | 0.22 ± 0.04 mM | E. coli GST-GMD fusion protein | [4] |

| Specific Activity | 2.3 ± 0.2 µmol/h/mg | E. coli GST-GMD fusion protein | [4] |

| Cofactor | 1 mole of NADP+ per mole of hexamer | E. coli GST-GMD fusion protein | [4] |

Experimental Protocols

This protocol is based on the expression of a Glutathione S-transferase (GST)-GMD fusion protein in E. coli.[4]

Workflow Diagram:

Caption: Workflow for the expression and purification of GMD.

Methodology:

-

Expression: The gene for GMD is cloned into an E. coli expression vector containing an N-terminal GST tag. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21). Cultures are grown to an OD600 of 0.6-0.8 and induced with IPTG.

-

Purification:

-

Cells are harvested and lysed.

-

The soluble fraction is applied to a glutathione-agarose affinity column.

-

The column is washed extensively to remove non-specifically bound proteins.

-

The GST-GMD fusion protein is eluted with a buffer containing reduced glutathione.

-

(Optional) The GST tag can be removed by incubation with thrombin, followed by a second round of affinity chromatography to remove the cleaved GST and any uncleaved fusion protein.

-

Final polishing of the cleaved GMD can be performed using size-exclusion chromatography.

-

This assay measures the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose.[6]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

2.5 mM GDP-mannose (substrate)

-

0.1 mg/ml purified GMD

-

25 mM MOPS buffer, pH 7.0

-

100 mM NaCl

-

10 mM DTT

-

5 mM EDTA

-

10 µM NADP+ (cofactor)

-

-

Incubation: Incubate the reaction mixture at 37°C for 3-6 hours.

-

Analysis: The formation of the product, GDP-4-keto-6-deoxymannose, can be monitored by various methods, including:

-

High-Performance Liquid Chromatography (HPLC): Separation of substrate and product on an anion-exchange or reverse-phase column.

-

Spectrophotometry: The product has a characteristic UV absorbance that can be used for quantification, although this can be complicated by the presence of other UV-absorbing species.

-

Coupled Enzyme Assays: The GMD reaction can be coupled to the subsequent reaction catalyzed by the epimerase-reductase, and the consumption of NADPH in the second step can be monitored spectrophotometrically at 340 nm.

-

A more rapid assay has been developed based on the use of GDP-D-[5-³H]-mannose as a substrate.[7] The mechanism of GMD involves the loss of the C5 hydrogen, and the equilibration of the released tritium with the aqueous medium can be measured by scintillation counting.[7]

References

- 1. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. Expression, purification and characterization of GDP-D-mannose 4,6-dehydratase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GMDS GDP-mannose 4,6-dehydratase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. An assay for GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma of "C87": A Search for a Novel Gene

Initial investigations into the gene designated "C87" have revealed a significant challenge: "C87" does not correspond to a recognized or standard gene symbol in major genomic and proteomic databases. This suggests that "C87" may represent an outdated nomenclature, a typographical error, a non-human gene, or a specific clone or marker not yet officially annotated.

Extensive searches for "C87 gene," "C87 protein," and related terms have not yielded a specific, well-characterized human gene. This absence of a clear genetic entity prevents the creation of a detailed technical guide on its localization, expression, and associated signaling pathways as requested.

To proceed with a comprehensive analysis, further clarification on the identity of "C87" is required. Researchers, scientists, and drug development professionals encountering this designation are encouraged to consider the following possibilities and refine their search accordingly:

-

Alternative Nomenclature: The gene of interest may be known by a different, officially recognized symbol. Consulting original research articles or internal documentation where "C87" was first mentioned may reveal its current designation.

-

Genomic Locus: If "C87" refers to a specific chromosomal location (e.g., a marker on chromosome 8 or 7), providing this information can help identify the genes residing in that region.

-

Organism of Origin: Specifying the organism in which "C87" was identified is crucial, as gene-naming conventions can vary significantly between species.

-

Associated Proteins or Pathways: If "C87" is known to interact with specific proteins or participate in a particular signaling cascade, this information can be used to indirectly identify the gene.

Once a valid gene symbol is identified, a thorough investigation into its localization and expression can be conducted. This would typically involve summarizing quantitative data from various studies into structured tables, detailing experimental protocols, and visualizing relevant pathways.

Hypothetical Experimental Workflow for Characterizing a Novel Gene

Should "C87" be identified as a valid, novel gene, a typical experimental workflow to characterize its localization and expression would involve the following steps. This workflow is presented as a general guide and would be adapted based on the specific characteristics of the gene and protein .

Figure 1: A generalized experimental workflow for characterizing the expression and localization of a newly identified gene.

We invite researchers with more specific information regarding "C87" to provide additional details to enable a comprehensive and targeted analysis.

The "Don't Eat Me" Signal: A Technical Guide to CD47 as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cancer immunotherapy, the cluster of differentiation 47 (CD47) has emerged as a pivotal therapeutic target. Overexpressed by a plethora of cancer cells, CD47 functions as a "don't eat me" signal, enabling malignant cells to evade phagocytosis by macrophages.[1][2] This whitepaper provides an in-depth technical exploration of CD47, its core signaling pathways, and the therapeutic strategies being developed to disrupt its function. We will delve into the quantitative data from clinical trials, detail key experimental protocols for studying CD47, and visualize the complex signaling networks involved.

Core Signaling Pathways of CD47

CD47 is a transmembrane protein that interacts with several ligands to mediate its effects, primarily through two key signaling axes: the CD47-SIRPα pathway and the CD47-Thrombospondin-1 (TSP-1) pathway.

The CD47-SIRPα Axis: A Master Regulator of Phagocytosis

The most well-characterized function of CD47 is its interaction with signal-regulatory protein alpha (SIRPα), a receptor expressed on the surface of macrophages and other myeloid cells.[3][4] This interaction initiates a signaling cascade that inhibits phagocytosis, effectively protecting cells from being engulfed.

When CD47 on a target cell binds to SIRPα on a macrophage, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated.[5] This phosphorylation event recruits and activates the phosphatases SHP-1 and SHP-2. These phosphatases then dephosphorylate various downstream targets, including components of the non-muscle myosin IIA complex, which is essential for the contractile forces required for phagocytosis.[5] By inhibiting the accumulation of myosin-IIA at the phagocytic synapse, the CD47-SIRPα interaction effectively halts the engulfment process.[5]

The CD47-Thrombospondin-1 (TSP-1) Signaling Axis

Thrombospondin-1 (TSP-1) is a matricellular protein that can also bind to CD47, initiating a variety of cellular responses, including the regulation of cell survival and nitric oxide (NO) signaling.[6][7]

The interaction between TSP-1 and CD47 can induce the translocation of the pro-apoptotic protein BNIP3 to the mitochondria.[6] This leads to the opening of the mitochondrial permeability transition pore and the release of cytochrome c, ultimately resulting in cell death.[6]

Furthermore, the binding of TSP-1 to CD47 can disrupt the association between CD47 and vascular endothelial growth factor receptor 2 (VEGFR2).[6] This disruption inhibits VEGFR2 activation and its downstream signaling pathways, including the production of nitric oxide (NO).[6]

Therapeutic Targeting of the CD47-SIRPα Axis: Clinical Data

The blockade of the CD47-SIRPα interaction has become a promising strategy in cancer therapy. A systematic review and meta-analysis of early clinical trials provides valuable quantitative insights into the efficacy of this approach.[8]

Table 1: Pooled Efficacy Data of CD47-SIRPα Blockade in Cancer Clinical Trials [8]

| Response Metric | Overall (n=771) | Hematologic Cancers (n=363) | Solid Tumors (n=408) |

| Objective Response Rate (ORR) | 16.7% | 25.3% | 9.1% |

| Complete Response (CR) | 6.4% | - | - |

| Partial Response (PR) | 10.4% | - | - |

| Stable Disease (SD) | 26.1% | - | - |

| Disease Control Rate (DCR) | 42.8% | 56.7% | 30.4% |

| Median Duration of Response | 4.8 months | - | - |

Table 2: Comparison of Anti-CD47 Monoclonal Antibodies and Selective SIRPα Blockers in Solid Tumors [8]

| Therapeutic Strategy | Monotherapy ORR | Combination Therapy ORR |

| Anti-CD47 mAbs | 2.6% | 3.0% |

| Selective SIRPα Blockers | 1.2% | 28.3% |

These data highlight that targeting the CD47-SIRPα axis demonstrates notable clinical activity, particularly in hematologic malignancies.[8] In solid tumors, combination therapies with selective SIRPα blockers show significantly higher objective response rates.[8]

Key Experimental Protocols for Studying CD47

In Vitro Phagocytosis Assay

This assay is crucial for assessing the ability of macrophages to engulf cancer cells following the blockade of the CD47-SIRPα interaction.

Materials:

-

Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

-

Cancer cell line of interest

-

Cell labeling dye (e.g., CFSE or pHrodo)

-

Anti-CD47 blocking antibody or other therapeutic agent

-

Control IgG antibody

-

Cell culture medium and supplements

-

Flow cytometer or fluorescence microscope

Protocol:

-

Macrophage Preparation: Differentiate THP-1 monocytes into macrophages by treating with PMA (phorbol 12-myristate 13-acetate) for 48 hours.[8] For bone marrow-derived macrophages (BMDMs), isolate bone marrow from mice and culture in the presence of M-CSF (macrophage colony-stimulating factor).[8]

-

Cancer Cell Labeling: Label the cancer cells with a fluorescent dye according to the manufacturer's protocol. This will allow for the identification of engulfed cancer cells within the macrophages.

-

Co-culture: Co-culture the labeled cancer cells with the macrophages at a specific ratio (e.g., 1:1 or 1:2) in the presence of the anti-CD47 antibody or control IgG.[1]

-

Incubation: Incubate the co-culture for a predetermined time (e.g., 2-4 hours) at 37°C to allow for phagocytosis to occur.

-

Analysis:

-

Flow Cytometry: Harvest the cells and stain for a macrophage-specific marker (e.g., CD11b). Analyze the cells using a flow cytometer to quantify the percentage of macrophages that are positive for the cancer cell label, indicating phagocytosis.

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe and quantify the engulfment of cancer cells by macrophages.

-

Generation of CD47 Knockout Cells using CRISPR-Cas9

Creating CD47 knockout cell lines is essential for studying the specific functions of this protein.

Materials:

-

Target cell line

-

CRISPR-Cas9 plasmid vector (e.g., pLentiCRISPR v2)

-

sgRNA targeting the CD47 gene

-

Transfection reagent or electroporation system

-

Puromycin or other selection antibiotic

-

Flow cytometer and anti-CD47 antibody for validation

Protocol:

-

sgRNA Design and Cloning: Design and clone an sgRNA sequence targeting an early exon of the CD47 gene into a CRISPR-Cas9 expression vector.

-

Transfection: Transfect the target cell line with the CRISPR-Cas9 plasmid containing the CD47-specific sgRNA.[3]

-

Selection: Select for successfully transfected cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.[3]

-

Single-Cell Cloning: Isolate single cells from the selected population and expand them to generate clonal cell lines.

-

Validation:

-

Flow Cytometry: Stain the clonal cell lines with a fluorescently labeled anti-CD47 antibody and analyze by flow cytometry to confirm the absence of CD47 expression on the cell surface.[5]

-

Genomic Sequencing: Extract genomic DNA and sequence the targeted region of the CD47 gene to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

-

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to investigate the interaction between CD47 and its binding partners, such as SIRPα.

Materials:

-

Cell lysate from cells expressing the proteins of interest

-

Primary antibody specific to the "bait" protein (e.g., anti-CD47)

-

Protein A/G-coupled agarose or magnetic beads

-

Lysis buffer and wash buffers

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against the bait protein to form antibody-antigen complexes.

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein ("prey," e.g., anti-SIRPα).

Conclusion

CD47 stands as a compelling therapeutic target in oncology, with a well-defined role in tumor immune evasion. The development of therapies that block the CD47-SIRPα signaling axis has shown significant promise in clinical trials, particularly for hematologic cancers and in combination with other agents for solid tumors. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the biology of CD47 and to develop and evaluate novel therapeutic strategies targeting this critical "don't eat me" signal. As our understanding of the complexities of the tumor microenvironment deepens, targeting CD47 is poised to remain a cornerstone of innovative cancer immunotherapy.

References

- 1. In vitro phagocytosis assay and anti-CD47 antibody treatment [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. CRISPR/Cas9-mediated generation of CD47, QPCTL knockout cells [bio-protocol.org]

- 4. cdn-links.lww.com [cdn-links.lww.com]

- 5. scisoc.or.th [scisoc.or.th]

- 6. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C87 in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule C87 and its role in metabolic pathways. C87 is a novel and potent inhibitor of Tumor Necrosis Factor-alpha (TNFα), a pro-inflammatory cytokine with profound effects on systemic metabolism. Elevated levels of TNFα are strongly associated with the pathogenesis of insulin resistance and dyslipidemia. By directly binding to TNFα, C87 effectively blocks its downstream signaling, thereby offering a promising therapeutic strategy for mitigating metabolic dysregulation in various disease states. This document details the mechanism of action of C87, its impact on key metabolic signaling pathways, and provides relevant experimental protocols for its investigation.

Introduction: The Metabolic Influence of TNFα

Tumor Necrosis Factor-alpha (TNFα) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response. Beyond its well-established functions in immunity and cancer, a significant body of research has illuminated the critical role of TNFα as a key regulator of metabolic homeostasis. Chronic low-grade inflammation, often characterized by elevated TNFα levels, is a hallmark of obesity and type 2 diabetes, where it contributes significantly to the development of insulin resistance and aberrant lipid metabolism.

TNFα exerts its metabolic effects primarily by interfering with insulin signaling. It can induce the serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), a key mediator in the insulin signaling cascade. This phosphorylation event impairs the ability of IRS-1 to be tyrosine phosphorylated by the insulin receptor, thereby attenuating downstream signaling and leading to reduced glucose uptake in insulin-sensitive tissues such as adipose and muscle.

Furthermore, TNFα directly influences lipid metabolism by:

-

Suppressing free fatty acid (FFA) uptake: This can lead to an increase in circulating FFAs, which can further exacerbate insulin resistance.

-

Promoting lipogenesis: The synthesis of new fatty acids.

-

Inducing lipolysis: The breakdown of stored triglycerides, leading to the release of FFAs and glycerol.

Given these detrimental metabolic effects, the inhibition of TNFα has emerged as a compelling therapeutic target for a range of metabolic disorders.

C87: A Small-Molecule Inhibitor of TNFα

C87 is a novel small-molecule inhibitor that directly binds to TNFα. This binding action effectively neutralizes the biological activity of TNFα, preventing it from interacting with its receptors (TNFR1 and TNFR2) and initiating downstream inflammatory and metabolic signaling cascades. The primary mechanism of C87 involves the potent inhibition of TNFα-induced cytotoxicity and the blockade of TNFα-triggered signaling pathways.

C87 and its Role in Metabolic Signaling Pathways

By inhibiting TNFα, C87 is poised to reverse the detrimental metabolic effects mediated by this cytokine. The primary metabolic pathways influenced by C87 are the insulin signaling pathway and lipid metabolism pathways.

Modulation of the Insulin Signaling Pathway

As a potent TNFα inhibitor, C87 is expected to restore insulin sensitivity. By preventing TNFα from inducing the inhibitory serine phosphorylation of IRS-1, C87 should allow for proper insulin receptor signaling, leading to the activation of downstream effectors like Akt/PKB. This, in turn, facilitates the translocation of GLUT4 glucose transporters to the cell membrane, thereby enhancing glucose uptake.

Diagram: C87's Proposed Role in the Insulin Signaling Pathway

Caption: C87 inhibits TNFα, preventing the inactivation of IRS-1 and restoring insulin-stimulated glucose uptake.

Regulation of Lipid Metabolism

The inhibitory action of C87 on TNFα is also expected to have significant implications for lipid metabolism. By blocking TNFα, C87 may:

-

Increase FFA uptake by adipocytes, reducing circulating FFA levels.

-

Decrease de novo lipogenesis in the liver and adipose tissue.

-

Reduce excessive lipolysis , leading to a more balanced release of fatty acids.

These combined effects would contribute to an improved lipid profile and reduced lipotoxicity, which are key factors in the progression of metabolic diseases.

Diagram: C87's Proposed Role in Adipocyte Lipid Metabolism

Caption: C87's inhibition of TNFα is proposed to restore normal lipid metabolism in adipocytes.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically detailing the effects of C87 on metabolic parameters. The primary reported data for C87 focuses on its anti-inflammatory and anti-cytotoxic efficacy.

| Parameter | Assay | Cell Line/Model | Result (IC50) | Reference |

| TNFα-induced cytotoxicity | MTT assay | L929 cells | 8.73 μM | [1][2] |

Further preclinical and clinical studies are required to generate robust quantitative data on the metabolic effects of C87. Researchers are encouraged to investigate parameters such as:

-

Glucose uptake rates in adipocytes and myocytes in the presence of TNFα and C87.

-

Insulin-stimulated IRS-1 and Akt phosphorylation levels.

-

Rates of lipolysis (glycerol and FFA release) from adipocytes.

-

Expression levels of key metabolic genes and proteins.

-

In vivo metabolic parameters in animal models of obesity and diabetes (e.g., blood glucose, insulin, lipid profiles).

Experimental Protocols

The following are detailed methodologies for key experiments to assess the metabolic effects of C87.

In Vitro Glucose Uptake Assay (using 2-NBDG)

This protocol describes the measurement of glucose uptake in cultured cells (e.g., 3T3-L1 adipocytes or L6 myocytes) using the fluorescent glucose analog 2-NBDG.

Materials:

-

Differentiated 3T3-L1 adipocytes or L6 myotubes in 96-well plates

-

Krebs-Ringer Bicarbonate (KRB) buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, pH 7.4) supplemented with 0.2% BSA

-

TNFα (recombinant)

-

C87 (dissolved in a suitable vehicle, e.g., DMSO)

-

Insulin solution

-

2-NBDG (2-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino]-2-Deoxyglucose)

-

Phloretin (a glucose transport inhibitor)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes or L6 myoblasts to mature adipocytes or myotubes, respectively, in 96-well plates.

-

Serum Starvation: Prior to the assay, serum-starve the cells in serum-free medium for 2-4 hours.

-

Pre-treatment with TNFα and C87:

-

Wash the cells twice with warm KRB buffer.

-

Incubate the cells with KRB buffer containing the desired concentrations of TNFα with or without C87 for a predetermined time (e.g., 24 hours). Include vehicle controls.

-

-

Insulin Stimulation:

-

Wash the cells twice with warm KRB buffer.

-

Incubate the cells with KRB buffer with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.

-

-

Glucose Uptake:

-

Add 2-NBDG to each well to a final concentration of 50-100 µM.

-

To determine non-specific uptake, add phloretin (e.g., 200 µM) to a set of control wells 10 minutes prior to adding 2-NBDG.

-

Incubate for 30-60 minutes at 37°C.

-

-

Termination and Measurement:

-

Stop the uptake by washing the cells three times with ice-cold PBS.

-

Lyse the cells with cell lysis buffer.

-

Measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

-

-

Data Analysis: Subtract the fluorescence of the phloretin-treated wells (non-specific uptake) from all other wells. Normalize the fluorescence to the protein concentration of each well.

Diagram: Experimental Workflow for In Vitro Glucose Uptake Assay

Caption: A stepwise workflow for assessing the impact of C87 on glucose uptake.

In Vitro Lipolysis Assay

This protocol measures the release of glycerol and free fatty acids (FFAs) from cultured adipocytes as an indicator of lipolysis.

Materials:

-

Differentiated 3T3-L1 adipocytes in 24-well plates

-

Krebs-Ringer Bicarbonate (KRB) buffer with 2% BSA (fatty acid-free)

-

TNFα (recombinant)

-

C87 (dissolved in a suitable vehicle)

-

Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

-

Glycerol assay kit

-

Free fatty acid assay kit

-

Spectrophotometric plate reader

Procedure:

-

Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes to mature adipocytes in 24-well plates.

-

Pre-treatment with TNFα and C87:

-

Wash the cells twice with warm PBS.

-

Incubate the cells in culture medium containing the desired concentrations of TNFα with or without C87 for a predetermined time (e.g., 24-48 hours). Include vehicle controls.

-

-

Lipolysis Stimulation:

-

Wash the cells twice with warm KRB buffer (without BSA).

-

Add KRB buffer containing 2% BSA with or without isoproterenol (e.g., 10 µM) to stimulate lipolysis.

-

Incubate for 1-3 hours at 37°C.

-

-

Sample Collection: Collect the incubation medium from each well.

-

Measurement of Glycerol and FFA:

-

Use commercially available colorimetric assay kits to measure the concentration of glycerol and FFAs in the collected medium according to the manufacturer's instructions.

-

-

Data Analysis: Normalize the glycerol and FFA concentrations to the protein content of the cells in each well.

Conclusion

C87, as a potent small-molecule inhibitor of TNFα, holds significant promise as a therapeutic agent for metabolic diseases characterized by chronic inflammation and insulin resistance. By directly targeting and neutralizing TNFα, C87 is expected to restore insulin sensitivity and normalize lipid metabolism. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and quantify the metabolic benefits of C87 and other TNFα inhibitors. Future research should focus on generating robust preclinical and clinical data to fully elucidate the therapeutic potential of C87 in the context of metabolic disorders.

References

Insufficient Information Provided to Generate a Technical Guide on "C 87"

A specific protein or receptor target for the entity designated "C 87" is required to proceed with the requested in-depth technical guide.

Initial research and database inquiries have revealed that "this compound" is not a standard or widely recognized identifier for a specific molecule, compound, or protein in publicly available scientific literature. The term is too generic to retrieve targeted information about its interactions, biological activity, or associated signaling pathways.

To fulfill the user's request for a comprehensive technical guide, which includes summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways, the identity of the specific protein or receptor that "this compound" interacts with is essential. Without this critical piece of information, it is not possible to conduct a meaningful search for the necessary data.

Researchers, scientists, and drug development professionals rely on precise nomenclature to access and evaluate scientific data. Ambiguous terms like "this compound" without the context of a specific interacting partner do not allow for the retrieval of the detailed, factual information required for a technical whitepaper.

Therefore, the user is requested to provide the specific name of the protein or receptor that interacts with "this compound" to enable the generation of the requested in-depth technical guide.

The Dual-Acting Kinase Inhibitor C87 (Momelotinib): A Technical Review for Drug Development Professionals

An In-depth Technical Guide on the Core Attributes of Momelotinib (C87), a Novel Inhibitor of JAK1/JAK2 and ACVR1, for the Treatment of Myelofibrosis.

Introduction

C87, chemically known as N-(cyanomethyl)-4-(2-(4-morpholinoanilino)pyrimidin-4-yl)benzamide and marketed under the trade names Omjjara and Ojjaara, is a potent, orally bioavailable small molecule inhibitor with a unique dual mechanism of action.[1] It targets Janus kinase 1 and 2 (JAK1/JAK2) and activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase-2 (ALK2).[2][3][4] This distinct pharmacological profile allows Momelotinib to address the multifaceted pathology of myelofibrosis (MF), a chronic myeloproliferative neoplasm. Specifically, it not only alleviates the constitutional symptoms and splenomegaly associated with dysregulated JAK-STAT signaling but also ameliorates the anemia that is a significant cause of morbidity and a negative prognostic factor in MF patients.[1][2] This technical guide provides a comprehensive review of the available literature on Momelotinib, focusing on its mechanism of action, quantitative data from key clinical trials, and the experimental protocols used to elucidate its activity. This document is intended for researchers, scientists, and drug development professionals in the field of hematology and oncology.

Core Mechanism of Action

Momelotinib exerts its therapeutic effects through the competitive inhibition of ATP binding to JAK1, JAK2, and ACVR1.[5] This dual inhibition addresses two key pathological drivers in myelofibrosis: hyperactive JAK-STAT signaling and dysregulated iron homeostasis.

Inhibition of JAK1/JAK2 Signaling

The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune function. In myelofibrosis, mutations in genes such as JAK2 (V617F), CALR, or MPL lead to constitutive activation of the JAK-STAT pathway.[2] This results in the overproduction of inflammatory cytokines, leading to the characteristic symptoms of MF, including splenomegaly, constitutional symptoms (e.g., fever, night sweats, weight loss), and bone marrow fibrosis.[2][6]

Momelotinib and its major active human metabolite, M21, are potent inhibitors of both wild-type and mutant JAK1 and JAK2.[5][7] By blocking the activity of these kinases, Momelotinib effectively downregulates the downstream signaling cascade involving the Signal Transducer and Activator of Transcription (STAT) proteins. This suppression of the hyperactive JAK-STAT pathway leads to a reduction in inflammatory cytokine levels and a consequent improvement in splenomegaly and constitutional symptoms.[2][6]

Inhibition of ACVR1 and Regulation of Iron Homeostasis

A distinguishing feature of Momelotinib is its ability to inhibit ACVR1, a key regulator of hepcidin production.[3][8] Hepcidin is a peptide hormone that plays a central role in iron homeostasis by controlling iron absorption and recycling. In chronic inflammatory states like myelofibrosis, elevated levels of cytokines, particularly interleukin-6 (IL-6), stimulate hepcidin production.[9] High hepcidin levels lead to the internalization and degradation of ferroportin, the only known cellular iron exporter, resulting in iron sequestration within macrophages and hepatocytes. This "anemia of inflammation" restricts the availability of iron for erythropoiesis, contributing significantly to the anemia observed in MF patients.[6][9]

Momelotinib's inhibition of ACVR1 disrupts the bone morphogenetic protein (BMP)-SMAD signaling pathway, which is a primary driver of hepcidin transcription.[9][10] By downregulating hepcidin expression, Momelotinib increases the availability of circulating iron, thereby promoting red blood cell production and improving hemoglobin levels.[6][10][11] This mechanism is a key differentiator from other JAK inhibitors, which can often exacerbate anemia.[6]

Quantitative Data

The clinical development of Momelotinib has been supported by several key clinical trials, primarily the Phase 3 SIMPLIFY-1, SIMPLIFY-2, and MOMENTUM studies. These trials have provided robust quantitative data on the efficacy and safety of Momelotinib in patients with myelofibrosis.

| Parameter | Momelotinib | Comparator | Study |

| In Vitro Potency | |||

| JAK1 IC50 | 11 nM | - | Preclinical |

| JAK2 IC50 | 18 nM | - | Preclinical |

| ACVR1/ALK2 IC50 | 8.4 nM | - | Preclinical[10] |

| Pharmacokinetics (200 mg once daily) | |||

| Steady-state Cmax | 479 ng/mL (CV 61%) | - | Clinical[1][2] |

| Steady-state AUCtau | 3288 ng.h/mL (CV 60%) | - | Clinical[1][2] |

| Clinical Efficacy (Week 24) | |||

| Transfusion Independence Rate (JAKi-naïve) | 66.5% | Ruxolitinib: 49.3% | SIMPLIFY-1[4] |

| Transfusion Independence Rate (Previously JAKi-treated) | 43.3% | Best Available Therapy: 21.2% | SIMPLIFY-2[4] |

| Total Symptom Score (TSS) Response Rate (Previously JAKi-treated) | 25% | Danazol: 9% | MOMENTUM[2][9] |

| Spleen Volume Reduction (≥35%) Rate (JAKi-naïve) | 26.5% | Ruxolitinib: 29% | SIMPLIFY-1 |

| Spleen Volume Reduction (≥35%) Rate (Previously JAKi-treated) | 23% | Danazol: 3% | MOMENTUM[12] |

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the activity of Momelotinib.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of Momelotinib against target kinases (JAK1, JAK2, ACVR1).

General Protocol (Enzymatic Assay):

-

Reaction Setup: A reaction mixture is prepared containing the purified recombinant kinase (e.g., JAK1, JAK2, or ACVR1), a suitable substrate (e.g., a synthetic peptide or a protein like casein), and ATP. The reaction is typically carried out in a buffer solution optimized for kinase activity.

-

Inhibitor Addition: Momelotinib is serially diluted to a range of concentrations and added to the reaction mixture. A control reaction without the inhibitor is also included.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration to allow for substrate phosphorylation.

-

Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

-

Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³³P]-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is directly proportional to kinase activity.

-

Fluorescence-based Assays (e.g., LanthaScreen®): Using a fluorescently labeled tracer that binds to the kinase, and measuring its displacement by the inhibitor.

-

-

Data Analysis: The percentage of kinase inhibition at each Momelotinib concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assays for JAK-STAT Pathway Inhibition

Objective: To assess the ability of Momelotinib to inhibit JAK-STAT signaling in a cellular context.

General Protocol (pSTAT5 Assay in SET2 cells):

-

Cell Culture: A JAK2-dependent cell line, such as SET2, is cultured under standard conditions.

-

Compound Treatment: The cells are treated with various concentrations of Momelotinib for a predetermined period.

-

Cell Lysis: The cells are lysed to extract cellular proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

Detection of Phosphorylated STAT5 (pSTAT5): The levels of pSTAT5 are measured using a sensitive immunoassay, such as:

-

Western Blotting: Separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with an antibody specific for pSTAT5.

-

Enzyme-Linked Immunosorbent Assay (ELISA): Using a plate coated with a capture antibody for STAT5 and a detection antibody specific for pSTAT5.

-

-

Data Analysis: The levels of pSTAT5 are normalized to total STAT5 or a housekeeping protein. The percentage of inhibition of STAT5 phosphorylation is calculated for each Momelotinib concentration, and the IC50 value is determined.

Hepcidin Measurement

Objective: To measure the effect of Momelotinib on hepcidin levels in biological samples (e.g., serum or cell culture supernatant).

General Protocol (ELISA):

-

Sample Collection and Preparation: Blood samples are collected and processed to obtain serum, or supernatant is collected from cell cultures.

-

Assay Procedure: A competitive or sandwich ELISA kit for hepcidin is used according to the manufacturer's instructions. In a typical sandwich ELISA:

-

A microplate pre-coated with a capture antibody specific for hepcidin is used.

-

Standards and samples are added to the wells, and hepcidin binds to the capture antibody.

-

A biotin-conjugated detection antibody specific for hepcidin is added, which binds to the captured hepcidin.

-

Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to a colored product.

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

-

Data Analysis: A standard curve is generated using the absorbance values of the known hepcidin standards. The concentration of hepcidin in the samples is then interpolated from the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Momelotinib and a general workflow for its clinical evaluation.

Caption: Momelotinib inhibits JAK1/JAK2, blocking cytokine-induced STAT phosphorylation.

Caption: Momelotinib inhibits ACVR1, reducing hepcidin transcription in hepatocytes.

Caption: Workflow for evaluating Momelotinib's efficacy and safety in MF patients.

Conclusion

Momelotinib (C87) represents a significant advancement in the treatment of myelofibrosis, offering a unique dual mechanism of action that addresses both the proliferative and inflammatory drivers of the disease, as well as the associated anemia. Its ability to inhibit JAK1/JAK2 and ACVR1 provides a comprehensive therapeutic approach, leading to improvements in splenomegaly, constitutional symptoms, and transfusion independence. The robust data from pivotal clinical trials underscore its potential as a valuable therapeutic option for patients with myelofibrosis, particularly those with anemia. Further research into the long-term outcomes and potential combination therapies with Momelotinib will continue to define its role in the evolving landscape of myelofibrosis treatment.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. A Phase 3, Randomized, Double-Blind Active-Controlled Study Evaluating Momelotinib vs. Ruxolitinib in Subjects with Primary Myelofibrosis (PMF) or Post-Polycythemia Vera or Post-Essential Thrombocythemia Myelofibrosis (Post-PV/ET MF) | Dana-Farber Cancer Institute [dana-farber.org]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. promega.com.cn [promega.com.cn]

- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. patientpower.info [patientpower.info]

- 10. Phase 1 dose-escalation study of momelotinib, a Janus kinase 1/2 inhibitor, combined with gemcitabine and nab-paclitaxel in patients with previously untreated metastatic pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 3 Trial of Momelotinib vs Ruxolitinib in JAK inhibitor Naive Patients with Myelofibrosis - ASCO [asco.org]

- 12. google.com [google.com]

Methodological & Application

Application Notes and Protocols for the TNFα Inhibitor C 87

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the small-molecule Tumor Necrosis Factor α (TNFα) inhibitor, C 87. This document includes details on its mechanism of action, protocols for its use in research, and a summary of its biological activity.

Introduction to this compound

This compound is a novel, potent, and specific small-molecule inhibitor of Tumor Necrosis Factor α (TNFα)[1]. Identified through computer-aided drug design, this compound directly binds to TNFα, thereby blocking its-induced signaling pathways and subsequent inflammatory responses[1]. Its chemical name is (E)-4-(2-(4-chloro-3-nitrophenyl)hydrazono)methyl)-1-(pyridin-4-yl)pyridin-1-ium, and its CAS number is 332420-90-3. This compound has demonstrated efficacy in both in vitro and in vivo models of inflammation, making it a valuable tool for research into TNFα-mediated diseases[1].

Chemical Structure:

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the reviewed scientific literature. The compound may be commercially available from specialized chemical suppliers or may require custom synthesis. The synthesis would likely involve the condensation of a 4-chloro-3-nitrophenylhydrazine derivative with a 4-formyl-1-(pyridin-4-yl)pyridin-1-ium salt.

Mechanism of Action

This compound exerts its inhibitory effects by directly binding to TNFα. This interaction is thought to induce a conformational change in the TNFα trimer, which prevents it from effectively binding to and activating its receptors, TNFR1 and TNFR2[1]. This blockade of receptor activation leads to the downstream inhibition of multiple signaling cascades initiated by TNFα.

Inhibition of TNFα-Induced Signaling Pathways

This compound has been shown to potently block several key signaling pathways activated by TNFα[1]:

-

Caspase Activation: this compound completely blocks the TNFα-induced activation of caspase-8 and caspase-3, key mediators of apoptosis[1].

-

JNK Pathway: The activity of c-Jun N-terminal kinase (JNK), a critical component of the MAPK signaling pathway involved in inflammation and apoptosis, is significantly reduced in the presence of this compound.

-

NF-κB Pathway: this compound prevents the degradation of IκBα, an inhibitor of the NF-κB transcription factor. This action blocks the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes[1].

Quantitative Data Summary

The following table summarizes the key quantitative data for the biological activity of this compound.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (TNFα-induced cytotoxicity) | 8.73 μM | L929 murine fibrosarcoma cells | [1] |

| Binding Affinity (Kd) to hTNFα | 110 nM | Surface Plasmon Resonance | [1] |

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound, based on the foundational study by Ma L, et al. (2014)[1].

In Vitro TNFα-Induced Cytotoxicity Assay

This protocol is used to determine the inhibitory effect of this compound on TNFα-induced cell death.

Materials:

-

L929 murine fibrosarcoma cell line

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Recombinant human TNFα

-

Actinomycin D

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well plates

Procedure:

-

Seed L929 cells in a 96-well plate at a density of 1 x 104 cells/well.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Add the different concentrations of this compound to the wells, along with 1 µg/mL actinomycin D and 1 ng/mL TNFα.

-

Incubate the plate for 20 hours at 37°C.

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value of this compound.

In Vivo Murine Acute Hepatitis Model

This protocol evaluates the in vivo efficacy of this compound in a mouse model of TNFα-induced liver injury.

Materials:

-

BALB/c mice

-

This compound (prepared for intraperitoneal injection)

-

Lipopolysaccharide (LPS)

-

D-galactosamine (GalN)

-

Vehicle control (e.g., saline or DMSO in saline)

Procedure:

-

Acclimatize BALB/c mice for at least one week before the experiment.

-

Administer this compound (e.g., 12.5 mg/kg) or vehicle control via intraperitoneal injection at 1, 8, and 16 hours before the inflammatory challenge.

-

Induce acute hepatitis by co-injecting LPS (50 µg/kg) and D-GalN (1.2 g/kg) intraperitoneally.

-

Monitor the mice for survival over a 24-hour period.

-

At selected time points, collect blood samples via retro-orbital bleeding to measure serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) as markers of liver damage.

-

For histological analysis, sacrifice the mice, collect liver tissues, fix in 10% formalin, and embed in paraffin.

-

Section the liver tissues and stain with hematoxylin and eosin (H&E) to assess the extent of liver injury.

Visualizations

TNFα Signaling Pathway and Inhibition by this compound

Caption: TNFα signaling pathways leading to apoptosis and inflammation, and their inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing of this compound

Caption: Workflow for assessing the in vivo efficacy of this compound in a murine model of acute hepatitis.

References

Application Notes and Protocols for the Use of C 87 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of C 87, a small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNFα), in cell culture experiments. This compound directly binds to TNFα, thereby inhibiting its-induced cellular responses, primarily through the blockade of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document outlines the mechanism of action of this compound, provides detailed protocols for its preparation and application in cell culture, and presents quantitative data on its efficacy in various cell lines. Experimental workflows for assessing the biological activity of this compound are also described, accompanied by visual diagrams to facilitate understanding.

Mechanism of Action

This compound is a potent, cell-permeable small molecule that functions as a direct inhibitor of TNFα.[1][2] TNFα is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR1), initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of genes involved in inflammation, cell survival, and proliferation. This compound exerts its inhibitory effect by binding directly to TNFα, which in turn blocks the interaction between TNFα and its receptor.[2] This disruption of the initial signaling event prevents the downstream activation of the NF-κB pathway, leading to the inhibition of TNFα-induced cellular effects, including cytotoxicity and inflammation.[1] Specifically, this compound has been shown to prevent the degradation of IκBα, a key step in the activation of NF-κB.[1]

Signaling Pathway Diagram

Caption: TNFα/NF-κB signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

| Cell Line | Assay Type | Parameter Measured | IC50 Value | Reference |

| L929 | TNFα-induced Cytotoxicity | Cell Viability | 8.73 µM | [1] |

| U87MG | Cell Proliferation | Cell Viability | 23.6 µM | |

| LN229 | Cell Proliferation | Cell Viability | > 50 µM |

Note: The data for U87MG and LN229 are for a compound with a similar benzoquinone moiety and are provided for comparative purposes.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a solid, dark red powder.[2] For cell culture applications, it is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it to the desired working concentration in the cell culture medium.

-

Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[2]

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 5.03 mg of this compound (Molecular Weight: 502.93 g/mol ) in 1 mL of DMSO.

-

Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2] Protect from light.[2]

General Cell Culture Treatment Protocol

-

Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the specific cell line and assay duration. Allow the cells to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations. It is crucial to also prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2. The optimal incubation time will depend on the cell line and the specific endpoint being measured.

TNFα-induced Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the ability of this compound to protect cells from TNFα-induced cell death.

-

Cell Seeding: Seed L929 cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

-

Treatment:

-

Prepare a solution of TNFα (e.g., 1 ng/mL) and Actinomycin D (e.g., 1 µg/mL) in cell culture medium. Actinomycin D is used to sensitize the cells to TNFα-induced apoptosis.

-

Prepare different concentrations of this compound in the TNFα/Actinomycin D-containing medium.

-

Remove the medium from the cells and add 100 µL of the this compound/TNFα/Actinomycin D solutions to the respective wells. Include a control group with TNFα/Actinomycin D alone and a vehicle control.

-

-

Incubation: Incubate the plate for 20-24 hours at 37°C.[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the concentration of this compound to determine the IC50 value.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line expressing the NF-κB reporter.

-

Cell Seeding: Seed the transfected cells into a 96-well plate.

-

Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulation: Stimulate the cells with TNFα (e.g., 20 ng/mL) for 6-8 hours to induce NF-κB activation.[3]

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of NF-κB activity relative to the unstimulated control and assess the inhibitory effect of this compound.

Western Blot for IκBα Degradation

This protocol is used to assess the effect of this compound on the degradation of IκBα, a key indicator of NF-κB pathway activation.

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once confluent, pre-treat the cells with this compound or vehicle for 1-2 hours, followed by stimulation with TNFα for a short period (e.g., 15-30 minutes) to induce IκBα degradation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against IκBα overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of IκBα in each sample.

Experimental Workflow Diagram

Caption: General experimental workflow for studying the effects of this compound in cell culture.

References

Application Notes and Protocols for the Experimental Use of DI-87, a Deoxycytidine Kinase (dCK) Inhibitor, in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

DI-87 is an orally active and selective inhibitor of deoxycytidine kinase (dCK), a critical enzyme in the nucleoside salvage pathway.[1][2] This pathway is essential for the synthesis of deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair.[2] In certain cancer cells, particularly those of hematologic origin, there is an increased reliance on the salvage pathway for dNTP production, making dCK a promising target for anticancer therapy.[2][3] DI-87 has demonstrated potent inhibition of dCK and has been evaluated in preclinical animal models, showing promise for use in combination therapies against tumors that express dCK.[1][4]

These application notes provide a summary of the preclinical data for DI-87 and detailed protocols for its use in experimental animal models, specifically focusing on a xenograft model of acute lymphoblastic leukemia.

Data Presentation

In Vitro Potency

| Parameter | Value | Cell Line | Notes |

| EC50 | 10.2 nM | CCRF-CEM | Measured as the concentration of DI-87 that rescues cells from the anti-proliferative effects of the dCK-dependent drug, gemcitabine.[1][2] |

| IC50 | 3.15 nM | CEM T-ALL | Direct inhibition of dCK activity.[2] |

In Vivo Pharmacokinetics in NSG Mice

Pharmacokinetic parameters of DI-87 were assessed in NOD scid gamma (NSG) mice bearing CCRF-CEM tumors following a single oral administration.

| Dose | Peak Plasma Concentration (Cmax) | Time to Cmax (Plasma) | Peak Tumor Concentration | Time to Peak (Tumor) | Plasma Half-life (t1/2) |

| 10 mg/kg | Not specified | 1-3 hours | Lower than plasma | 3-9 hours | ~4 hours |

| 25 mg/kg | Not specified | 1-3 hours | Lower than plasma | 3-9 hours | ~4 hours |

| 50 mg/kg | Not specified | 1-3 hours | Lower than plasma | 3-9 hours | ~4 hours |

Note: Tumor concentrations of DI-87 were observed to be less than one-third of the plasma concentrations.[4][5]

In Vivo dCK Inhibition in a CCRF-CEM Xenograft Model

The inhibition of dCK in tumors was evaluated using Positron Emission Tomography (PET) imaging with a specific probe.

| DI-87 Dose (oral) | Duration of Full dCK Inhibition | Time to Full Enzyme Recovery |

| 5 mg/kg | Minimal inhibition | Rapid recovery |

| 10 mg/kg | Full inhibition with recovery starting at 12 hours | Not specified |

| 25 mg/kg | Maintained for at least 12 hours | 36 hours |

Signaling Pathway

Deoxycytidine kinase (dCK) is a pivotal enzyme in the nucleoside salvage pathway. It catalyzes the phosphorylation of deoxyribonucleosides (dC, dA, dG) to their monophosphate forms, which are then further phosphorylated to triphosphates for incorporation into DNA. By inhibiting dCK, DI-87 blocks this pathway, leading to a depletion of the deoxynucleotide pool necessary for DNA synthesis and repair in rapidly dividing cancer cells.

Caption: Mechanism of action of DI-87 in the dCK signaling pathway.

Experimental Protocols

In Vivo Antitumor Efficacy of DI-87 in a CCRF-CEM Xenograft Model

This protocol outlines the methodology for evaluating the antitumor activity of DI-87 in combination with thymidine in an immunodeficient mouse model.

1. Animal Model:

-

Species: Mouse

-

Strain: NOD scid gamma (NSG)

-

Sex: Male

-

Age: 6-8 weeks

2. Cell Line and Tumor Implantation:

-

Cell Line: CCRF-CEM (human acute lymphoblastic leukemia)

-

Implantation: Subcutaneously inject 5 x 106 CCRF-CEM cells in 100 µL of a 1:1 mixture of RPMI-1640 medium and Matrigel into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times a week. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Study Initiation: Begin treatment when tumors reach an average volume of 150-200 mm3.

3. Treatment Groups:

-

Group 1 (Vehicle Control): Administer the vehicle for DI-87 orally and the vehicle for thymidine intraperitoneally.

-

Group 2 (DI-87 monotherapy): Administer DI-87 at the desired dose (e.g., 25 mg/kg) orally, twice daily.

-

Group 3 (DI-87 + Thymidine): Administer DI-87 at 25 mg/kg orally, twice daily, and thymidine at 2 g/kg intraperitoneally, twice daily.

4. Drug Preparation and Administration:

-

DI-87 Formulation: Prepare DI-87 for oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Thymidine Formulation: Dissolve thymidine in a suitable vehicle (e.g., sterile saline) for intraperitoneal injection.

-

Administration Schedule: Administer treatments for a specified duration, for example, 16-18 consecutive days.[1]

5. Endpoint Evaluation:

-

Tumor Volume: Continue to measure tumor volume three times a week.

-

Body Weight: Monitor the body weight of the animals three times a week as an indicator of toxicity.

-

Study Termination: Euthanize mice when tumors reach a predetermined maximum size (e.g., 1000 mm3) or at the end of the study period.

-

Data Analysis: Plot mean tumor volume ± SEM for each group over time. Perform statistical analysis (e.g., ANOVA) to compare treatment groups.

Experimental Workflow

The following diagram illustrates the key steps in conducting an in vivo efficacy study of DI-87.

Caption: Workflow for an in vivo efficacy study of DI-87.

References

- 1. researchgate.net [researchgate.net]

- 2. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 3. What are DCK inhibitors and how do they work? [synapse.patsnap.com]

- 4. kulturkaufhaus.de [kulturkaufhaus.de]

- 5. The Role of Deoxycytidine Kinase in DNA Synthesis and Nucleoside Analog Activation [ouci.dntb.gov.ua]

Application Notes and Protocols for the Small-Molecule TNFα Inhibitor C 87

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed dosage and administration guidelines for the novel small-molecule tumor necrosis factor α (TNFα) inhibitor, C 87, based on preclinical studies. The following protocols and data are intended to facilitate further research and development of this compound for TNFα-mediated inflammatory diseases.

Compound Information

| Compound Name | This compound |

| Description | A novel, small-molecule inhibitor of TNFα that directly binds to TNFα, potently inhibiting its cytotoxic effects and signaling activities.[1] |

| Mechanism of Action | This compound directly binds to TNFα, thereby blocking its interaction with its receptors and inhibiting downstream signaling pathways, including caspase activation, JNK activation, and NF-κB signaling.[1] |

| Chemical Name | (E)-4-(2-(4-chloro-3-nitrophenyl)hydrazono)-1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Molecular Formula | C₁₇H₁₄ClN₅O₄ |

| Molecular Weight | 387.78 g/mol |

| Appearance | Yellow solid |

In Vitro Activity and Protocols

Inhibition of TNFα-Induced Cytotoxicity

This compound has been shown to potently inhibit the cytotoxic effects of TNFα in a dose-dependent manner in the L929 murine fibrosarcoma cell line.

Table 1: In Vitro Efficacy of this compound

| Assay | Cell Line | IC₅₀ |

| TNFα-Induced Cytotoxicity Assay[1] | L929 | 8.73 µM |

Protocol 1: TNFα-Induced Cytotoxicity Assay in L929 Cells

This protocol describes the methodology to assess the inhibitory effect of this compound on TNFα-induced cell death in the L929 cell line.

Materials:

-

L929 cells (murine fibrosarcoma)

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Recombinant murine TNFα

-

Actinomycin D

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-